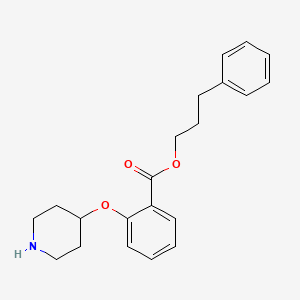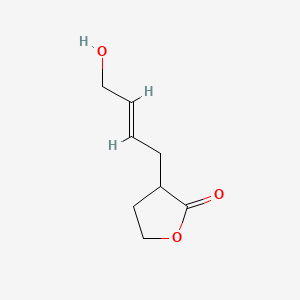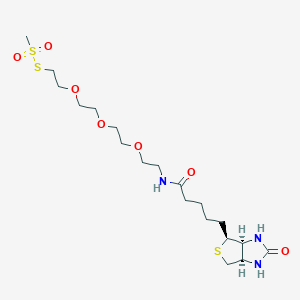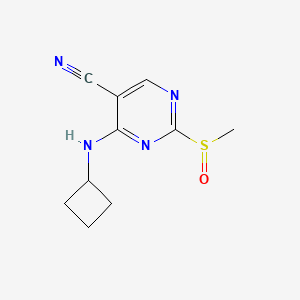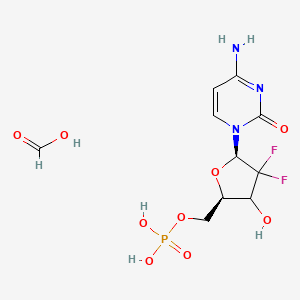
3,3'-Bisdemethylpinoresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3,3’-bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as laccases or peroxidases, which facilitate the formation of the lignan structure. The reaction conditions often include a controlled pH environment and the presence of oxygen or hydrogen peroxide as oxidizing agents.
Industrial Production Methods: Industrial production of (-)-3,3’-bisdemethylpinoresinol may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be optimized to express the necessary enzymes for the biosynthesis of lignans, allowing for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: (-)-3,3’-bisdemethylpinoresinol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated lignans.
科学的研究の応用
Chemistry: In chemistry, (-)-3,3’-bisdemethylpinoresinol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry.
Biology: Biologically, this compound has been investigated for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This makes it a potential candidate for developing natural antioxidant supplements.
Medicine: In medicine, (-)-3,3’-bisdemethylpinoresinol has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It may inhibit the growth of certain cancer cells and reduce inflammation by modulating specific signaling pathways.
Industry: Industrially, the compound can be used in the development of natural preservatives and additives for food and cosmetic products due to its antioxidant properties.
作用機序
The mechanism of action of (-)-3,3’-bisdemethylpinoresinol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
類似化合物との比較
Pinoresinol: A closely related lignan with similar antioxidant properties.
Secoisolariciresinol: Another lignan with potential health benefits, including anticancer and anti-inflammatory effects.
Matairesinol: Known for its estrogenic activity and potential role in hormone-related health conditions.
Uniqueness: (-)-3,3’-bisdemethylpinoresinol is unique due to its specific structural features, which allow for distinct chemical reactivity and biological activity
特性
分子式 |
C10H14F2N3O9P |
|---|---|
分子量 |
389.20 g/mol |
IUPAC名 |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1 |
InChIキー |
IWMDNZSCVDTYEH-WMZQGNCFSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


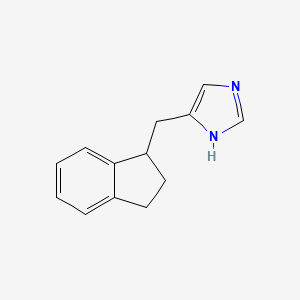
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)

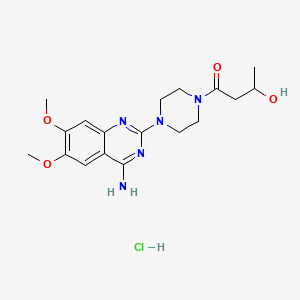
![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
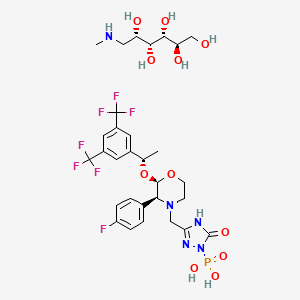
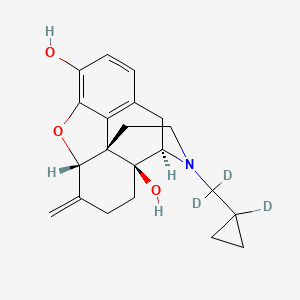
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
